molecular formula C17H16N2O5 B4965090 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate

Cat. No.: B4965090
M. Wt: 328.32 g/mol
InChI Key: ZGFFJYZEWGTGEP-UHFFFAOYSA-N
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Description

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate typically involves the reaction of 4-nitrophenylacetic acid with ethyl benzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate
  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl propionate
  • 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl butyrate

Uniqueness

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate is unique due to its specific ester and nitrophenylacetyl groups, which confer distinct chemical and biological properties. The presence of the benzoate ester group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-nitrophenyl)acetyl]amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(12-13-6-8-15(9-7-13)19(22)23)18-10-11-24-17(21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFJYZEWGTGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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